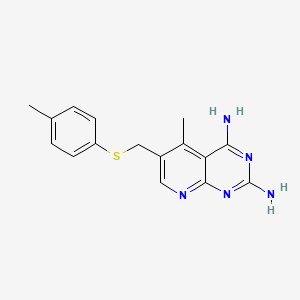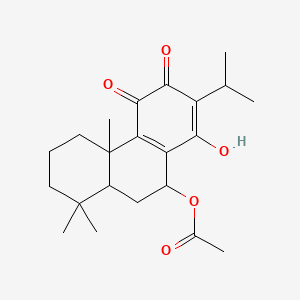
12-Hydroxy-11,14-dioxoabieta-8,12-dien-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7alpha-Acetoxyroyleanone is a diterpenoid compound with the molecular formula C22H30O5. It is a naturally occurring compound found in various species of the Plectranthus genus. This compound has garnered significant attention due to its diverse biological activities, including antiviral, antibacterial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Acetoxyroyleanone typically involves the oxidation of ferruginol with benzoyl peroxide. This reaction yields 12-benzoyloxy-11-hydroxyabieta-8,11,13-triene, which is subsequently converted into 7alpha-Acetoxyroyleanone through a series of steps . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for 7alpha-Acetoxyroyleanone are not extensively documented, the general approach involves large-scale extraction from natural sources, followed by purification using chromatographic techniques
Analyse Chemischer Reaktionen
Types of Reactions: 7alpha-Acetoxyroyleanone undergoes various chemical reactions, including:
Oxidation: Conversion to other royleanone derivatives.
Reduction: Formation of reduced diterpenoids.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Benzoyl peroxide is commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation: Dehydroroyleanone, horminone, and 7-oxoroyleanone.
Reduction: Reduced forms of royleanone derivatives.
Substitution: Functionalized royleanone derivatives with altered biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive diterpenoids.
Medicine: Investigated for its antiviral properties, including potential inhibitory effects on COVID-19.
Wirkmechanismus
The mechanism of action of 7alpha-Acetoxyroyleanone involves interactions with cellular membranes and proteins. For instance, it disrupts the cell wall of MRSA, leading to antibacterial effects . Additionally, molecular docking studies have shown that it can inhibit key proteins involved in viral replication, such as the main protease and RNA-dependent RNA polymerase .
Vergleich Mit ähnlichen Verbindungen
- Curzerene
- Incensole
- Harmaline
- Cannabidiol
Comparison: 7alpha-Acetoxyroyleanone stands out due to its multi-target inhibitory potential against various pathogens. While compounds like cannabidiol also exhibit significant biological activities, 7alpha-Acetoxyroyleanone’s ability to interact with multiple protein targets simultaneously makes it unique .
Eigenschaften
IUPAC Name |
(8-hydroxy-1,1,4a-trimethyl-5,6-dioxo-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-9-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-11(2)15-18(24)16-13(27-12(3)23)10-14-21(4,5)8-7-9-22(14,6)17(16)20(26)19(15)25/h11,13-14,24H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEJUZVNGNCLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC(=O)C)(C)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6812-88-0 |
Source


|
| Record name | 12-Hydroxy-11,14-dioxoabieta-8,12-dien-7-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
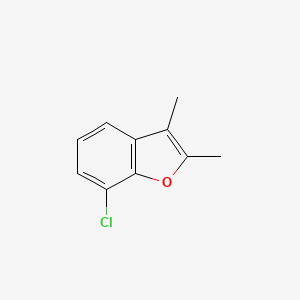

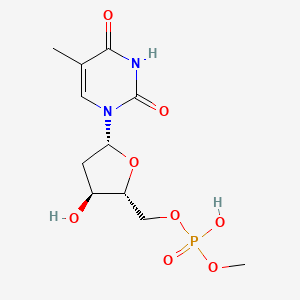
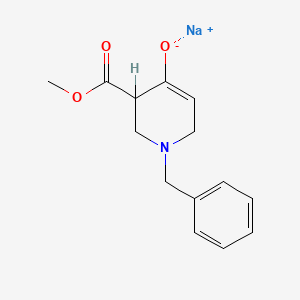


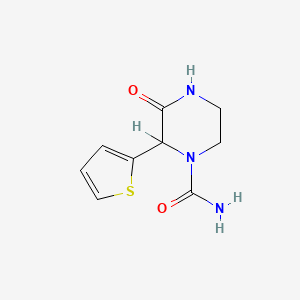
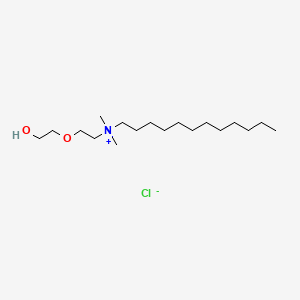
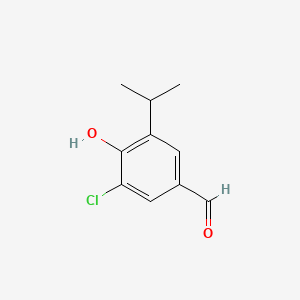

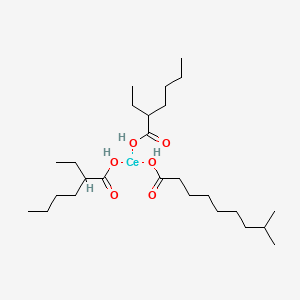
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)
